An In-depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)acetic Acid
An In-depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-2-amino-2-(4-bromophenyl)acetic acid, also known as (R)-4-bromophenylglycine, is a non-proteinogenic amino acid of significant interest in the pharmaceutical and chemical industries. Its importance lies in its function as a chiral building block for the synthesis of various bioactive molecules. The defined stereochemistry at the alpha-carbon is frequently crucial for the biological activity and safety profile of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, synthesis, and potential applications.
Core Chemical and Physical Properties
The fundamental properties of (R)-2-amino-2-(4-bromophenyl)acetic acid are summarized below. This data is essential for its identification, handling, and use in synthetic procedures.
| Property | Value |
| IUPAC Name | (2R)-2-amino-2-(4-bromophenyl)acetic acid[1] |
| Synonyms | (R)-2-(4-Bromophenyl)glycine, D-4-Bromophenylglycine[1] |
| CAS Number | 1260220-71-0[1] |
| Molecular Formula | C₈H₈BrNO₂[1] |
| Molecular Weight | 230.06 g/mol [1] |
| Appearance | White to off-white solid (typical) |
| Exact Mass | 228.97384 Da[1] |
| XLogP3 | -1[1] |
| Topological Polar Surface Area | 63.3 Ų[1] |
| Complexity | 166[1] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (R)-2-amino-2-(4-bromophenyl)acetic acid is a critical step for its use as a chiral precursor. The most common strategies involve the synthesis of a racemic mixture followed by chiral resolution.
Racemic Synthesis via Strecker Synthesis
A prevalent method for synthesizing the racemic mixture of 2-amino-2-(4-bromophenyl)acetic acid is the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.
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Reaction: 4-bromobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent, such as a mixture of water and methanol.
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Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield racemic 2-amino-2-(4-bromophenyl)acetic acid.
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Isolation: The product is isolated by adjusting the pH of the solution to its isoelectric point, which causes the amino acid to precipitate. The precipitate is then collected by filtration and washed.
Chiral Resolution
Obtaining the desired (R)-enantiomer from the racemic mixture is a crucial step. Enzymatic kinetic resolution is a highly efficient and widely used method.
This method utilizes the stereoselectivity of an enzyme, such as an acylase, to selectively hydrolyze an N-acyl derivative of one enantiomer.
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N-Acetylation: The racemic 2-amino-2-(4-bromophenyl)acetic acid is first N-acetylated to produce racemic N-acetyl-2-amino-2-(4-bromophenyl)acetic acid.
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Enzymatic Hydrolysis: The racemic N-acetyl derivative is dissolved in a buffered aqueous solution. An acylase enzyme (e.g., from Aspergillus oryzae) is added.[2] The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-amino acid unreacted.[2]
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Separation: The resulting mixture contains the free (S)-amino acid and the N-acetyl-(R)-amino acid. These can be separated based on their different solubility properties at various pH values.
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Deprotection: The isolated N-acetyl-(R)-2-amino-2-(4-bromophenyl)acetic acid is then chemically hydrolyzed (e.g., by heating with aqueous acid) to remove the acetyl group, yielding the pure (R)-2-amino-2-(4-bromophenyl)acetic acid.
Spectroscopic Data
While a publicly available, verified full set of spectra for (R)-2-amino-2-(4-bromophenyl)acetic acid is limited, the following tables summarize the expected spectroscopic data based on its chemical structure and data from analogous compounds.
¹H NMR (Proton NMR) Data (Expected)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | Doublet | 2H | Aromatic (ortho to Br) |
| ~7.3 | Doublet | 2H | Aromatic (meta to Br) |
| ~5.0 | Singlet | 1H | α-CH |
| Variable | Broad | 3H | -NH₃⁺ |
Note: In D₂O, the -NH₃⁺ protons will exchange and the peak will disappear.
¹³C NMR (Carbon NMR) Data (Expected)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxyl) |
| ~138 | Aromatic (C-CH) |
| ~132 | Aromatic (CH) |
| ~129 | Aromatic (CH) |
| ~122 | Aromatic (C-Br) |
| ~58 | α-C |
Infrared (IR) Spectroscopy (Expected)
| Wavenumber (cm⁻¹) | Assignment |
| 3100-2500 (broad) | O-H stretch (carboxylic acid), N-H stretch (ammonium) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
| ~1100 | C-N stretch |
| ~820 | C-H bend (para-substituted aromatic) |
Applications in Drug Development
The primary application of (R)-2-amino-2-(4-bromophenyl)acetic acid is as a chiral precursor in the synthesis of APIs. The stereochemistry of this building block is transferred to the final drug molecule, which is often critical for its therapeutic efficacy and for minimizing off-target effects. The bromo- and amino- functionalities provide versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations.
Although specific APIs derived from this exact bromo-analog are not widely documented in public literature, its importance can be inferred from its chloro-analog, (R)-2-amino-2-(4-chlorophenyl)acetic acid, which is a key intermediate in the synthesis of the carbacephem antibiotic, loracarbef.[3] The bromo-analog serves a similar purpose, offering an alternative halogen for synthetic strategies that may require different reactivity, for instance in palladium-catalyzed cross-coupling reactions.
Conclusion
(R)-2-amino-2-(4-bromophenyl)acetic acid is a fundamentally important chiral building block in modern medicinal chemistry. Its enantiopure form is essential for the stereospecific synthesis of complex molecules where biological activity is dependent on a specific three-dimensional arrangement of atoms. A thorough understanding of its synthesis, purification, and chemical properties is crucial for researchers and drug development professionals involved in the creation of new therapeutics.
